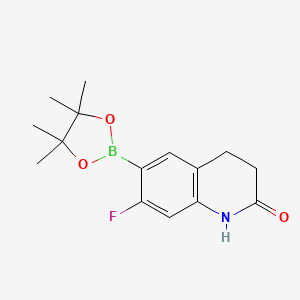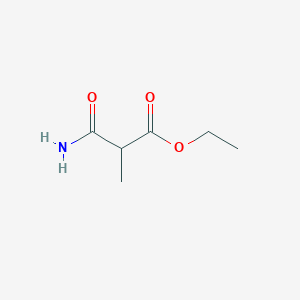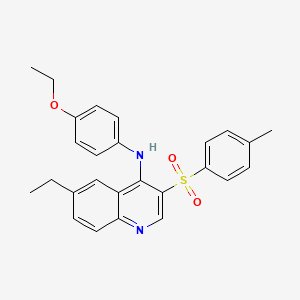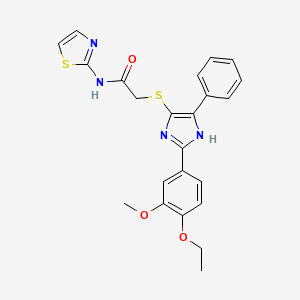![molecular formula C21H20N2O5 B2362355 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-57-1](/img/structure/B2362355.png)
2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
カタログ番号:
B2362355
CAS番号:
1418113-57-1
分子量:
380.4
InChIキー:
FJKMLGAXBFCUTK-QGZVFWFLSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains several functional groups including a benzyloxy carbonyl group, an amino group, a phenyl group, an oxazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that the compound could be synthesized through a series of reactions involving the formation of the oxazole ring, the introduction of the benzyloxy carbonyl group, and the attachment of the phenylethyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The stereochemistry at the 1R position indicates that the compound has a specific three-dimensional structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the benzyloxy carbonyl group could undergo reactions involving the carbonyl group or the benzyloxy group . The oxazole ring could potentially participate in reactions involving the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carboxylic acid group could potentially make the compound acidic .科学的研究の応用
Synthesis and Transformations
- This compound is involved in the synthesis of various functional derivatives, such as methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, which have potential applications in chemical transformations and pharmaceutical research (Prokopenko et al., 2010).
Chemical Properties and Reactions
- The compound's chemical properties allow for its use in various reactions, including the synthesis of 4-aminotriazole-5-carbaldehydes, highlighting its versatility in organic chemistry (Albert & Taguchi, 1973).
- It also plays a role in the photooxygenation of oxazoles, leading to the formation of activated carboxylates, which are useful in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).
Applications in Peptide Synthesis
- The compound is used in the synthesis of amino-acid conjugates of haptens, such as 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone, which are important in the field of peptide and protein research (Benoiton et al., 2009).
Material Science Applications
- In the field of material science, this compound contributes to the development of thermotropic polyesters, demonstrating its utility beyond just chemical synthesis (Kricheldorf & Thomsen, 1992).
Development of Novel Amino Acids
- It aids in the synthesis of α-trifluoromethyl α-amino acids with various aromatic and heteroaromatic subunits, expanding the range of available amino acids for research and pharmaceutical applications (Burger et al., 2006).
Structural Studies
- The compound has been used in structural studies, providing insights into the properties of oxazolone rings and contributing to the understanding of molecular structures (Crisma et al., 1997).
将来の方向性
特性
IUPAC Name |
5-methyl-2-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKMLGAXBFCUTK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl...
Cat. No.: B2362272
CAS No.: 2377233-87-7
2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)ph...
Cat. No.: B2362274
CAS No.: 448216-53-3
2-Carbamoylpropanoic acid ethyl ester
Cat. No.: B2362275
CAS No.: 42710-28-1
N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine
Cat. No.: B2362276
CAS No.: 895643-11-5




![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)


![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)
![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)
